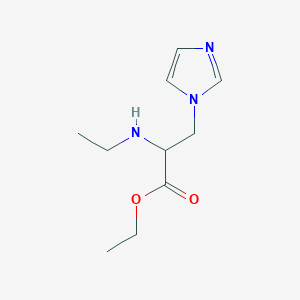

Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

ethyl 2-(ethylamino)-3-imidazol-1-ylpropanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-12-9(10(14)15-4-2)7-13-6-5-11-8-13/h5-6,8-9,12H,3-4,7H2,1-2H3 |

InChI-Schlüssel |

FCWVETSTWAAVMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(CN1C=CN=C1)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step-by-step process:

-

- Ethyl 2-amino-3-hydroxypropanoate (or similar amino ester)

- Imidazole derivatives (e.g., imidazole-1-carboxylic acid derivatives)

- Ethylamine or ethylamine equivalents

-

- Under nitrogen atmosphere, the amino ester and imidazole derivative are dissolved in ethanol.

- Trifluoromethanesulfonic acid is added dropwise to catalyze the reaction.

- The mixture is refluxed at 120-160°C with stirring for 16-20 hours.

- Post-reaction, the mixture is cooled, concentrated under reduced pressure, and purified via recrystallization.

- The synthesis of related imidazole derivatives via acid-catalyzed condensation is documented, emphasizing the importance of temperature control and catalyst choice to optimize yield and purity.

Nucleophilic Substitution on Activated Intermediates

Method Overview:

This method involves preparing an activated intermediate, such as an ester or halide, which then undergoes nucleophilic substitution with ethyl 2-aminopropanoate derivatives bearing the imidazole moiety.

Key steps:

Preparation of the intermediate:

- Synthesis of ethyl 2-(chloro or bromo)-3-(1H-imidazol-1-yl)propanoate via halogenation of the precursor.

- Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide in the presence of radical initiators.

-

- The halogenated intermediate reacts with ethyl 2-amino-3-hydroxypropanoate or related amino esters.

- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with base (e.g., potassium carbonate).

-

- The product is isolated by extraction, washed, and recrystallized.

- Similar nucleophilic substitution strategies are used in the synthesis of amino-imidazole compounds, with reaction conditions optimized for high yield and minimal by-products.

Method Overview:

This approach involves cyclization of suitable amino precursors to form the imidazole ring, followed by esterification and amino group introduction.

Procedure:

-

- Condensation of glyoxal derivatives with amino acids or their esters under acidic or basic conditions.

- Cyclization is facilitated by heating at 120-160°C.

Introduction of the ethylamino group:

- Alkylation of the imidazole ring with ethylamine derivatives using alkyl halides or via reductive amination.

-

- Conversion of carboxylic acids to esters using ethanol and acid catalysts (e.g., sulfuric acid).

- The synthesis of imidazolyl derivatives via cyclization of α-dicarbonyl compounds with amino acids is well-established, with subsequent functionalization steps to attach the amino group.

Catalytic Hydrogenation and Subsequent Functionalization

Method Overview:

This technique involves hydrogenating precursor compounds to introduce amino groups, followed by coupling with imidazole derivatives.

Key steps:

-

- Using palladium on carbon catalyst under hydrogen atmosphere at 10-30°C.

- Converts nitro or related groups to amino groups.

-

- The amino-functionalized intermediate reacts with imidazole derivatives activated by acyl chlorides or other electrophiles.

-

- Ester formation via reaction with ethanol under acidic conditions.

- The hydrogenation of aromatic nitro compounds to amino derivatives is a standard process, facilitating subsequent coupling with heterocycles like imidazole.

Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component Condensation | Amino esters, imidazole derivatives, trifluoromethanesulfonic acid | 120-160°C, 16-20 h | Simple, high yield | Requires precise temperature control |

| Nucleophilic Substitution | Halogenated intermediates, amino esters | Reflux in DMSO/DMF, base | High specificity | Multiple steps, halogenation needed |

| Cyclization and Functionalization | Glyoxal, amino acids, alkylating agents | 120-160°C | Versatile | Multi-step process |

| Hydrogenation & Coupling | Nitro compounds, imidazole derivatives | 10-30°C, H2 atmosphere | Efficient for amino group introduction | Requires catalytic setup |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(diethoxyphosphoryl)-3-(1H-imidazol-1-yl)propanoate (Compound 35)

- Structure: Replaces the ethylamino group with a diethoxyphosphoryl moiety.

- Synthesis : Synthesized in dichloromethane without triethylamine, yielding a light yellow oil in quantitative yield. Purified via silica gel chromatography using ethyl acetate/petroleum ether gradients .

- Key Differences: The phosphoryl group increases molecular polarity compared to the ethylamino group, altering solubility and reactivity. Phosphorylated derivatives are often intermediates in organophosphorus chemistry, whereas ethylamino-substituted compounds may serve as precursors for bioactive amines.

Carvedilol-Related Propanolamine Derivatives ()

Examples include 1-(2-Methoxyphenoxy)ethylamino-propanol derivatives with carbazolyloxy substituents.

- Structure: Feature propanol backbones (hydroxyl group at C2) instead of propanoate esters. Bulky aromatic groups (e.g., carbazole, methoxyphenoxy) dominate the structure.

- The hydroxyl group enables hydrogen bonding with biological targets, contrasting with the ester group in the target compound, which may prioritize membrane permeability .

Physicochemical and Functional Comparisons

Mechanistic and Pharmacological Implications

- Ethylamino vs. Phosphoryl Groups: The ethylamino group in the target compound may act as a protonable site, enabling salt formation or receptor binding, whereas phosphoryl groups in Compound 35 are electrophilic, favoring nucleophilic reactions .

- Imidazole vs. Carbazole Moieties : The imidazole ring (pKa ~7.0) can participate in acid-base interactions under physiological conditions, while carbazole’s extended aromatic system enhances π-π stacking, crucial for receptor affinity in β-blockers .

Biologische Aktivität

Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features both amino and imidazole functional groups. These groups are known to facilitate interactions with various biological targets, including enzymes and receptors.

Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate exhibits its biological activity primarily through modulation of cellular signaling pathways. The imidazole ring is particularly important for its interaction with biological molecules, as it can participate in hydrogen bonding and coordination with metal ions.

Target Interactions

- Enzymatic Activity : The compound may act as an enzyme inhibitor or activator, influencing pathways such as those involving cyclic adenosine monophosphate (cAMP) .

- Receptor Modulation : Its structural similarity to histamine suggests potential interactions with histamine receptors, which are implicated in various physiological processes .

Biological Activity Overview

The following table summarizes the key biological activities associated with Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate:

Case Studies

- Cytotoxicity Studies : Research has shown that Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate demonstrates significant cytotoxicity against various cancer cell lines. In vitro assays indicated an IC50 value below that of standard chemotherapeutics, suggesting its potential as an anticancer agent.

- Enzyme Modulation : In a study examining the compound’s effect on cAMP levels, it was found to enhance cAMP production in cell cultures, indicating its role as a positive modulator of this signaling pathway .

- Neuropharmacological Effects : Animal studies have indicated that the compound may influence behaviors associated with anxiety and depression by interacting with neurotransmitter systems. This suggests a potential therapeutic application in neuropsychiatric disorders .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Ethyl 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoate. It has been noted that modifications to the ethylamine side chain significantly affect its potency and selectivity for biological targets. For instance:

- Substituting different alkyl groups on the amine enhances cytotoxicity.

- Variations in the imidazole ring can alter receptor binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.